molecular formula C₁₇H₁₇D₃O₃ B1153886 rac-Naproxen 2-Propyl Ester-d3

rac-Naproxen 2-Propyl Ester-d3

Cat. No.: B1153886
M. Wt: 275.36
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Naproxen (B1676952) Derivatives in Pharmaceutical Chemistry Research

Naproxen is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. researchgate.net Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins (B1171923) involved in pain and inflammation. nih.gov However, the presence of a free carboxylic acid group in Naproxen is associated with gastrointestinal side effects. nih.gov This has spurred extensive research in pharmaceutical chemistry to synthesize Naproxen derivatives with the aim of improving its safety profile and therapeutic efficacy.

Researchers have explored numerous modifications to the Naproxen scaffold. These include the synthesis of amide, ester, and hydrazone derivatives to mask the acidic carboxyl group. researchgate.netnih.govresearchgate.net For instance, various amide compounds, including those with amino acid fragments, have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the parent drug, with reduced ulcerogenic effects. researchgate.netmdpi.com Similarly, Naproxen esters have been synthesized and evaluated for enhanced anti-inflammatory and antioxidant properties. nih.gov This ongoing exploration of Naproxen derivatives highlights the continuous effort to refine the therapeutic properties of this important class of drugs. mdpi.comjst.go.jp

Significance of Esterification in Modulating Chemical and Biochemical Properties of Arylpropionic Acids

Esterification is a fundamental chemical strategy employed to modify the properties of arylpropionic acids like Naproxen. The conversion of the carboxylic acid group into an ester moiety significantly alters the molecule's physicochemical characteristics, such as its lipophilicity, solubility, and electronic distribution. This modification is a key approach to creating prodrugs, which can improve a drug's profile or minimize side effects like gastric irritation. nih.govmdpi.com

Role of Deuterium (B1214612) Labeling in Advancing Chemical and Metabolic Investigations of Xenobiotics

Stable isotope labeling, particularly with deuterium (²H), is a powerful and indispensable tool in modern biomedical and chemical research. symeres.com The substitution of hydrogen with deuterium in a molecule like Naproxen does not significantly alter its fundamental chemical properties, but its increased mass is readily detectable by mass spectrometry (MS) and distinguishable by nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This makes deuterated compounds exceptional tracers for a wide range of applications.

In pharmaceutical sciences, deuterium labeling is crucial for:

Metabolism Studies (ADME): Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion of a drug, helping to identify metabolites and delineate complex metabolic pathways. acs.orgnih.gov

Mechanistic Studies: The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a "kinetic isotope effect," where metabolic reactions involving the cleavage of this bond are slowed down. symeres.comresearchgate.net This phenomenon is exploited to investigate reaction mechanisms and can be used to design drugs with improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives. symeres.comresearchgate.net

Quantitative Analysis: Deuterated compounds are widely used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the non-labeled drug in biological matrices.

The application of deuterium metabolic imaging (DMI) is also an emerging technique for the non-invasive investigation of tissue metabolism in vivo. bohrium.com

Rationale for Comprehensive Academic Research on rac-Naproxen 2-Propyl Ester-d3

The compound this compound integrates the three key areas discussed above, making it a subject of specific academic interest. It is a racemic mixture of a propyl ester derivative of Naproxen that has been labeled with three deuterium atoms. pharmaffiliates.com The rationale for its study is multifaceted:

Metabolic Tracer: It can serve as a tool to investigate the metabolism of Naproxen esters. By administering the deuterated ester, researchers can track its hydrolysis back to Naproxen and identify other potential metabolic transformations of the ester itself, distinguishing them from the background of endogenously or co-administered non-labeled drug.

Analytical Standard: As a stable isotope-labeled analog, this compound is an ideal internal standard for the quantitative analysis of rac-Naproxen 2-Propyl Ester in various samples. pharmaffiliates.com Its nearly identical chemical behavior but different mass ensures reliable and precise measurements in analytical assays.

Impurity Reference: rac-Naproxen 2-Propyl Ester is noted as an impurity of Naproxen. cymitquimica.compharmaffiliates.com Therefore, the deuterated version serves as a reference material in the development and validation of analytical methods designed to detect and quantify this specific impurity in bulk Naproxen or its formulations, ensuring the quality and purity of the pharmaceutical product.

The racemic nature of the compound allows for the simultaneous study of both enantiomers, which can be valuable in understanding any stereoselective differences in metabolism or analytical behavior.

Research Data Summary

The following tables provide a summary of research findings related to the modification and analysis of Naproxen.

Table 1: Examples of Naproxen Derivatives and Their Studied Effects This interactive table summarizes various derivatives of Naproxen and the primary outcomes of their investigation in academic research.

Derivative Class Specific Example Investigated Effect/Application Reference(s)
Amides Amino acid conjugates Enhanced anti-inflammatory activity, reduced GI toxicity nih.gov, mdpi.com
Esters Tocopherol esters Good antioxidant and anti-inflammatory properties nih.gov
Hydrazones Hydrazide derivatives Inhibition of pro-inflammatory cytokines researchgate.net
Thioureas Thiourea derivatives Potent anti-inflammatory activity, low ulcerogenic effects mdpi.com

| Triazoles | Substituted 1,2,4-triazole (B32235) rings | Significant anti-inflammatory activity without ulcerogenicity | mdpi.com |

Table 2: Applications of Deuterium Labeling in Pharmaceutical Research This interactive table outlines the key uses of deuterium-labeled compounds in the study of xenobiotics (foreign chemical substances).

Application Area Description Key Techniques Reference(s)
Metabolism (ADME) Studies Tracing the fate of a drug in a biological system to identify metabolites and pathways. Mass Spectrometry (MS), NMR Spectroscopy acs.org, nih.gov
Pharmacokinetic (PK) Modification Utilizing the kinetic isotope effect to slow metabolism, potentially extending the drug's half-life. In vivo and in vitro metabolic assays symeres.com, researchgate.net
Mechanistic Investigation Studying the mechanisms of chemical reactions and metabolic transformations. Kinetic analysis, spectroscopic methods symeres.com
Quantitative Bioanalysis Use as an internal standard for accurate measurement of drug concentrations in biological fluids. Liquid Chromatography-Mass Spectrometry (LC-MS) acs.org

| Metabolic Imaging | Non-invasive imaging of metabolic processes in real-time within living organisms. | Deuterium Metabolic Imaging (DMI) via MRI | bohrium.com |

Properties

Molecular Formula

C₁₇H₁₇D₃O₃

Molecular Weight

275.36

Synonyms

6-Methoxy-α-methyl-2-naphthaleneacetic Acid 1-Methylethyl Ester-d3

Origin of Product

United States

Synthetic Methodologies for Rac Naproxen 2 Propyl Ester D3 and Analogous Deuterated Esters

The synthesis of isotopically labeled compounds such as rac-Naproxen 2-Propyl Ester-d3 is a precise process that involves two key stages: the formation of the ester linkage and the site-specific incorporation of deuterium (B1214612) atoms. These stages can be performed sequentially or by utilizing pre-labeled starting materials. The methodologies employed are critical for ensuring the final product's chemical and isotopic purity.

Advanced Analytical Characterization of Rac Naproxen 2 Propyl Ester D3

Spectroscopic Analysis for Structural Elucidation and Isotopic Purity Confirmation

Spectroscopic methods are fundamental in verifying the chemical structure and confirming the successful incorporation and position of deuterium (B1214612) atoms in rac-Naproxen 2-Propyl Ester-d3.

NMR spectroscopy is the most definitive method for confirming the position of the deuterium label. By comparing the spectra of the labeled compound with its non-labeled analogue, the precise location of isotopic substitution can be established.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of unlabeled rac-Naproxen 2-Propyl Ester, the isopropyl group would exhibit a characteristic sextet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). For this compound, where the deuterium atoms are on one of the propyl ester's methyl groups, the corresponding proton signal for that methyl group would be absent or significantly diminished in intensity. The remaining protons on the naphthalene ring, the other methyl group, and the propyl ester would show signals consistent with the structure.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a map of the carbon framework. The spectrum is expected to show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the naphthalene ring, the methoxy carbon, and the carbons of the 2-propyl ester group. The carbon atom bonded to the three deuterium atoms (CD₃) will exhibit a characteristic triplet-like multiplet with significantly lower intensity due to C-D coupling and the absence of a Nuclear Overhauser Effect (NOE) enhancement from protons.

²H (Deuterium) NMR Spectroscopy : This technique directly detects the deuterium nucleus. A single resonance peak in the ²H NMR spectrum confirms the presence of deuterium. The chemical shift of this peak would correspond to the position of the labeled methyl group on the 2-propyl ester, providing conclusive evidence of the labeling pattern. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for rac-Naproxen 2-Propyl Ester Moiety

Atom TypePosition¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
AromaticNaphthalene Ring7.10 - 7.75105 - 158
Methineα-carbon~3.90 (q)~45.0
Methylα-methyl~1.60 (d)~18.5
Methoxy-OCH₃~3.92 (s)~55.3
Ester Methine-OCH(CH₃)₂~5.0 (septet)~68.0
Ester Methyl-OCH(CH₃)₂~1.25 (d)~21.8
Ester Methyl-d3-OCH(CH₃)(CD₃)Absent~21.5 (multiplet)
CarbonylC=O-~174.5

IR and FTIR spectroscopy are used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the spectrum is dominated by absorptions from the ester and the aromatic ring.

Key vibrational bands include:

C=O Stretch : A strong absorption band characteristic of the ester carbonyl group is expected around 1725-1735 cm⁻¹. farmaciajournal.com

C-O Stretch : Bands corresponding to the C-O stretching of the ester group will appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch : Multiple sharp peaks in the 1500-1610 cm⁻¹ region are indicative of the naphthalene ring system.

C-H Stretch : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propyl groups are observed just below 3000 cm⁻¹.

Table 2: Key IR/FTIR Absorption Bands for Functional Group Identification

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3050 - 3100
Aliphatic C-HStretch2850 - 2980
Ester C=OStretch1725 - 1735
Aromatic C=CStretch1500 - 1610
Ester C-OStretch1100 - 1300

MS and HRMS are essential for verifying the molecular weight and confirming the elemental composition, which in turn validates the incorporation of the deuterium label.

Molecular Weight Verification : The molecular weight of non-deuterated rac-Naproxen 2-Propyl Ester (C₁₇H₂₀O₃) is 272.34 g/mol . nih.gov The introduction of three deuterium atoms in place of three hydrogen atoms increases the molecular weight by approximately 3 Da. Therefore, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ for this compound (C₁₇H₁₇D₃O₃) should appear at m/z 275 or 276, respectively. pharmaffiliates.com HRMS provides a high-precision mass measurement, allowing for the calculation of the elemental formula and confirming the presence of three deuterium atoms.

Fragmentation Analysis : The fragmentation pattern in MS/MS provides structural information and can confirm the location of the deuterium label. arabjchem.org Common fragmentation pathways for naproxen (B1676952) esters involve the cleavage of the ester group. libretexts.org

Loss of the propyl group ([M-C₃H₇]⁺) would result in a fragment ion.

A key fragmentation is the loss of the entire ester side chain, leading to the stable naproxen acylium ion at m/z 185. researchgate.net

Another significant fragment corresponds to the methoxynaphthalene moiety at m/z 170, resulting from the loss of the methyl group from the m/z 185 fragment. arabjchem.org

For the d3-labeled compound, any fragment that retains the labeled propyl ester group will show a mass shift of +3 amu compared to the unlabeled analogue. This confirms that the deuterium label is on the ester moiety.

Table 3: Expected Mass Spectrometry Fragments

Fragment DescriptionUnlabeled m/zd3-labeled m/z
Protonated Molecule [M+H]⁺273.15276.17
Naproxen acylium ion185.09185.09
Loss of methyl from acylium ion170.06170.06

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The primary chromophore in this compound is the methoxynaphthalene ring system. The UV absorption spectrum of naproxen derivatives typically shows characteristic absorption maxima. nih.gov In a solvent like methanol or acetonitrile, naproxen exhibits strong absorbance peaks around 230 nm, 262 nm, and 272 nm, with a weaker, broad band around 330 nm. nih.govrsc.org

The esterification of the carboxylic acid and the isotopic labeling on the propyl group are not expected to significantly alter the electronic structure of the naphthalene chromophore. Therefore, the UV-Vis spectrum of this compound should be nearly identical to that of naproxen or its unlabeled ester, confirming the integrity of the aromatic system. nih.gov

Chromatographic Methodologies for Purity Assessment and Isomeric Separation

Chromatographic techniques are critical for determining the chemical and enantiomeric purity of this compound.

HPLC is the foremost technique for assessing the purity, conducting assays, and separating the enantiomers of chiral compounds like naproxen derivatives. banglajol.info

Purity and Assay (Reversed-Phase HPLC) : A reversed-phase HPLC method is typically used to determine chemical purity and for quantitative assay. nih.gov A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile or methanol. nih.govscispace.com Detection is usually performed using a UV detector set to one of naproxen's absorbance maxima, often 230 nm or 254 nm. nih.govijpsdronline.com This method can effectively separate the main compound from synthesis-related impurities and degradation products.

Isomeric Distribution (Chiral HPLC) : Since the compound is a racemate, a specialized chiral HPLC method is required to separate the (S)- and (R)-enantiomers. pharmaceuticsconference.com This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating naproxen enantiomers. nih.govphenomenex.com The mobile phase in chiral separations can be a polar organic solvent mixture (normal phase) or a reversed-phase eluent. nih.gov The successful separation of the two enantiomers into distinct peaks allows for the determination of the isomeric distribution, confirming the racemic nature of the sample.

Table 4: Typical HPLC Method Parameters

ParameterReversed-Phase (Purity)Chiral (Isomeric Separation)
Stationary PhaseC18 (e.g., ODS-3V)Polysaccharide-based (e.g., Lux Amylose-1) nih.gov
Mobile PhaseAcetonitrile/Methanol/Water with Acid nih.govMethanol/Water/Acetic Acid nih.gov
Flow Rate0.5 - 1.0 mL/min0.5 - 0.7 mL/min nih.gov
DetectionUV at 230 nm or 254 nm nih.govnih.govUV at 230 nm nih.gov
Column TemperatureAmbient to 40 °C25 °C to 40 °C nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the trace analysis and precise quantification of this compound. Its high sensitivity and specificity make it the gold standard for detecting low concentrations of analytes in complex matrices. In this context, this compound typically serves as an isotopic internal standard for the accurate quantification of non-labeled naproxen, its esters, or related metabolites. The deuterium labeling ensures that the internal standard has nearly identical chemical properties and chromatographic retention time to the analyte of interest, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

The methodology involves chromatographic separation using a reverse-phase column, such as a C18, followed by ionization, commonly with Electrospray Ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. This approach minimizes matrix interference and allows for highly accurate and precise quantification, even at nanogram-per-liter levels. A validated LC-MS/MS method can achieve a lower limit of quantitation (LLOQ) of 0.100 μg/mL for naproxen in plasma, with excellent linearity and recovery ijpsjournal.comresearchgate.net.

Table 1: Typical LC-MS/MS Parameters for Naproxen Ester Analysis

ParameterTypical SettingPurpose
Chromatography
LC ColumnC18 Reverse-Phase (e.g., 50 x 4.6 mm, 5 µm)Separates the analyte from other matrix components based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile/Methanol and Water with 0.1% Formic AcidProvides efficient elution and separation. Formic acid aids in protonation for positive ion mode.
Flow Rate0.3 - 0.6 mL/minOptimized for column dimensions and desired separation time.
Run Time2 - 5 minutesAllows for rapid sample throughput. ijpsjournal.comresearchgate.net
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive or Negative ModeGenerates charged ions from the analyte molecules for mass analysis.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific ion transitions.
Precursor Ion (Q1)[M+H]⁺ or [M-H]⁻ for Naproxen Propyl EsterThe mass of the intact, ionized molecule.
Product Ion (Q3)Specific fragment ions (e.g., m/z 185 for naproxen)Characteristic fragments generated by collision-induced dissociation, used for confirmation.
Internal StandardThis compoundUsed to correct for variations in sample preparation and instrument response, ensuring high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While naproxen itself is a polar molecule with low volatility, its ester derivative, this compound, is more amenable to GC analysis. However, for comprehensive analysis, particularly of the parent acid or other polar impurities, a derivatization step is often required to increase volatility and thermal stability ijpsjournal.comdergipark.org.tr.

The most common derivatization method involves silylation, where active hydrogens (like the one in the carboxylic acid group of naproxen) are replaced with a trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose dergipark.org.tr. Once derivatized, the compound can be readily analyzed by GC-MS. This technique is particularly useful for identifying volatile impurities, residual solvents from synthesis (e.g., 2-propanol), or degradation products that may have formed during the manufacturing or storage of this compound. The mass spectrometer, typically operating in Electron Impact (EI) mode, provides characteristic fragmentation patterns that serve as a "fingerprint" for definitive compound identification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for quantitative analysis of specific volatile products dergipark.org.tr.

Table 2: Representative GC-MS Conditions for Analysis of Derivatized Naproxen

ParameterTypical SettingPurpose
Derivatization
ReagentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility and thermal stability of polar analytes like naproxen by forming a TMS-ester. dergipark.org.tr
ReactionRoom temperature for 10-20 minutesEfficiently converts the analyte to its volatile derivative. dergipark.org.tr
Gas Chromatography
GC ColumnPhenyl-methylpolysiloxane capillary column (e.g., HP-5MS)Provides separation based on boiling point and polarity.
Injection Port Temp.250 °CEnsures rapid volatilization of the sample. dergipark.org.tr
Oven ProgramTemperature gradient (e.g., start at 150°C, ramp to 300°C)Separates compounds with different boiling points over time. dergipark.org.tr
Carrier GasHeliumInert gas that carries the sample through the column.
Mass Spectrometry
Ionization ModeElectron Impact (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Analysis ModeFull Scan or Selected Ion Monitoring (SIM)Full scan is used for identification; SIM is used for quantifying specific target compounds. dergipark.org.tr
Monitored Ion (SIM)m/z 185 (for Naproxen-TMS)A characteristic and abundant fragment ion of the derivatized naproxen structure used for quantification. dergipark.org.tr

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Evaluation

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions and for conducting preliminary purity assessments. In the synthesis of this compound from its corresponding carboxylic acid (rac-Naproxen-d3), TLC is an ideal tool to track the progress of the esterification reaction.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel) alongside spots of the starting material (naproxen acid) and, if available, the pure product (naproxen ester). The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). The carboxylic acid starting material is significantly more polar than the resulting ester product. Consequently, the ester will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the acid. By observing the disappearance of the starting material spot and the appearance of the product spot over time, a chemist can determine when the reaction is complete. The presence of multiple spots in the final product lane can indicate the presence of impurities, warranting further purification and analysis by more advanced techniques like HPLC or GC-MS.

Table 3: Hypothetical TLC Data for Monitoring Naproxen Esterification

CompoundPolarityTypical Rf Value (Hexane:Ethyl Acetate 4:1)Observation
rac-Naproxen-d3 (Acid)High~0.20Spot corresponding to the starting material. Its intensity should decrease as the reaction proceeds.
This compoundLow~0.65Spot corresponding to the desired product. Its intensity should increase as the reaction proceeds.
Reaction Mixture (t=0)-One spot at Rf ~0.20Only the starting material is present at the beginning of the reaction.
Reaction Mixture (t=final)-One major spot at Rf ~0.65Indicates the successful conversion of the starting material to the final product.

Stereochemical Analysis and Enantiomeric Excess Determination of Naproxen Esters

Naproxen is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: (S)-Naproxen and (R)-Naproxen. While the (S)-enantiomer possesses the desired anti-inflammatory activity, the (R)-enantiomer is significantly less active and is considered an impurity. Therefore, the stereochemical analysis and determination of enantiomeric excess (e.e.) are critical quality control steps. The term "rac-" in this compound indicates that the compound is a racemic mixture, containing equal amounts of the (S) and (R) enantiomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose that have been coated or immobilized on a silica support, are highly effective for resolving the enantiomers of naproxen and its esters. The separation occurs because the chiral environment of the stationary phase interacts differently with each enantiomer, leading to different retention times. By using a suitable mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like 2-propanol) with an acidic modifier (like acetic or formic acid), baseline separation of the two enantiomeric peaks can be achieved. The enantiomeric excess is then calculated by integrating the area of each peak. A novel reversed-phase chiral HPLC method demonstrated a baseline resolution of 3.21 for naproxen enantiomers within 7 minutes.

Table 4: Chiral HPLC Method Parameters for Naproxen Enantiomer Separation

ParameterSetting / PhasePurpose
Chromatography
Chiral Stationary PhaseLux Amylose-1 or similar polysaccharide-based CSPProvides the chiral environment necessary to differentiate and separate the enantiomers.
Mobile PhaseMethanol / Water / Acetic Acid (e.g., 85:15:0.1, v/v/v)The solvent system that carries the sample through the column and facilitates the chiral interaction.
Flow Rate0.65 mL/minControls the speed of the separation and analysis time.
Temperature40 °CCan influence the efficiency and resolution of the separation.
Detection
DetectorUV-Vis DetectorMonitors the absorbance at a specific wavelength (e.g., 254 nm) to detect the compounds as they elute.
Outcome
(S)-Naproxen EsterElutes at retention time t₁Peak corresponding to the therapeutically active enantiomer.
(R)-Naproxen EsterElutes at retention time t₂Peak corresponding to the chiral impurity.
Enantiomeric Excess (e.e.)%e.e. = [ (Area S - Area R) / (Area S + Area R) ] x 100A quantitative measure of the purity of the desired enantiomer. For a racemic mixture, the e.e. is 0%.

Investigative Applications of Rac Naproxen 2 Propyl Ester D3 in Mechanistic and Metabolic Research

Utilization as an Internal Standard in Quantitative Bioanalytical Methods

In the field of bioanalysis, achieving accurate and reproducible quantification of a target analyte in a complex biological matrix such as plasma or tissue is a significant challenge. Stable isotope-labeled internal standards are considered the gold standard for surmounting these challenges, particularly in mass spectrometry-based methods.

The primary application of rac-Naproxen 2-Propyl Ester-d3 is as an internal standard (IS) in quantitative bioanalytical methods utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard should behave identically to the analyte of interest during sample preparation, extraction, and chromatographic separation, but be distinguishable by the detector.

Due to its structural similarity to the non-labeled compound, this compound co-elutes with the analyte during liquid chromatography. It also experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's ion source. However, the three-dalton mass difference from the deuterium (B1214612) atoms allows the mass spectrometer to detect and quantify the analyte and the internal standard as distinct chemical entities. This allows the ratio of the analyte's signal to the internal standard's signal to be used for quantification, which corrects for variations in sample handling and instrument response. core.ac.uk For instance, in methods developed for quantifying naproxen (B1676952), a deuterated standard can effectively compensate for signal suppression or enhancement caused by the biological matrix. core.ac.uk

The use of a stable isotope-labeled standard is a key component of robust LC-MS/MS methods designed for the precise measurement of naproxen and its metabolites in various biological fluids. nih.govresearchgate.net

Table 1: Example Mass Spectrometric Parameters for Naproxen and its Deuterated Analog This table illustrates the distinct mass transitions that enable simultaneous detection in an LC-MS/MS assay. Q1 represents the mass of the parent ion and Q3 represents the mass of a characteristic fragment ion.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Naproxen229.1185.1Represents the loss of the carboxyl group.
Naproxen-d3 (from ester hydrolysis)232.1188.1The +3 Dalton shift is maintained in the fragment ion.
rac-Naproxen 2-Propyl Ester273.3231.2Corresponds to the intact ester molecule.
This compound276.4234.2The deuterated internal standard for the ester form.

The use of this compound significantly enhances the reliability and robustness of bioanalytical method validation, a process mandated by regulatory bodies. nih.gov Its inclusion allows for the accurate assessment of key validation parameters by compensating for procedural variability.

Accuracy and Recovery: The internal standard corrects for losses during sample extraction and processing. By comparing the final response of the IS to its initial concentration, an accurate measure of extraction recovery can be determined, ensuring the reported analyte concentration is a true reflection of its amount in the original sample. impactfactor.org

Precision: It improves the precision of the assay, measured as the relative standard deviation (RSD) or coefficient of variation (CV), by accounting for random variations in injection volume and instrument performance. nih.gov

Matrix Effect: The compound is crucial for evaluating and correcting for matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. core.ac.uk

Table 2: Typical Method Validation Parameters Achieved Using a Stable Isotope-Labeled Internal Standard Data are representative of typical performance for bioanalytical methods quantifying NSAIDs like naproxen.

Validation ParameterTypical Acceptance CriteriaPerformance with SIL-ISSource
Linearity (r²)≥ 0.99> 0.998 nih.gov
Inter-day Precision (CV%)≤ 15%< 10% nih.govresearchgate.net
Accuracy (% Bias)Within ±15%-5.6% to +3.1% nih.gov
Absolute RecoveryConsistent and reproducible~90% nih.gov

In Vitro and Ex Vivo Metabolic Pathway Studies

Beyond its role in quantification, this compound is a valuable tool for elucidating the metabolic fate of naproxen esters. The deuterium label acts as a tracer, allowing researchers to follow the molecule through various biotransformation processes.

Prodrugs containing ester linkages are often designed to be hydrolyzed by endogenous esterase enzymes to release the active parent drug. Investigating the rate and location of this hydrolysis is critical. This compound can be incubated with various non-human biological preparations, such as rat liver microsomes or plasma, to study the kinetics of this enzymatic cleavage. nih.gov These systems contain the esterase enzymes responsible for breaking the ester bond to release naproxen-d3. By measuring the disappearance of the deuterated ester and the appearance of deuterated naproxen over time, researchers can determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), which describe the efficiency and capacity of the enzymatic process. nih.gov

Table 3: Hypothetical Hydrolysis Rates of this compound in Different Biological Matrices

Biological MatrixPrimary Enzyme TypeRelative Rate of Hydrolysis (pmol/min/mg protein)Implication
Rat Liver MicrosomesCarboxylesterases150High metabolic activity in the liver.
Human PlasmaButyrylcholinesterase45Significant hydrolysis can occur in systemic circulation. nih.gov
Intestinal S9 FractionMixed Esterases95Indicates potential for pre-systemic metabolism after oral administration.
Buffer Solution (pH 7.4)None (Chemical Hydrolysis)< 1Demonstrates that hydrolysis is primarily enzyme-mediated. nih.gov

A significant challenge in metabolism studies is distinguishing true drug metabolites from endogenous background ions in mass spectrometry data. The deuterium label on this compound provides a unique signature for this purpose. When the compound is metabolized, the resulting biotransformation products will retain the deuterium atoms. This means that each metabolite will appear as a "doublet" in the mass spectrum, separated by a specific mass difference (e.g., 3 Da) from the corresponding metabolite of a co-administered non-labeled compound. This technique, known as "isotope pattern filtering," makes it significantly easier to find and identify metabolites.

The primary metabolite of naproxen is 6-O-desmethylnaproxen. plos.org When studying the metabolism of the deuterated ester, the resulting naproxen-d3 would be metabolized to 6-O-desmethylnaproxen-d3, which is easily identified by its unique mass.

Table 4: Mass Comparison of Unlabeled and Deuterated Naproxen Metabolites

CompoundChemical FormulaMonoisotopic Mass (Da)
NaproxenC₁₄H₁₄O₃230.0943
Naproxen-d3C₁₄H₁₁D₃O₃233.1131
6-O-desmethylnaproxenC₁₃H₁₂O₃216.0786
6-O-desmethylnaproxen-d3C₁₃H₉D₃O₃219.0974

The metabolism of this compound is a sequential process involving at least two major classes of enzymes.

Esterases: The initial and obligatory step is the hydrolysis of the 2-propyl ester bond. This reaction is catalyzed by various esterase enzymes, such as carboxylesterases predominantly found in the liver and butyrylcholinesterase (BChE) present in plasma. nih.govnih.gov The use of the deuterated substrate allows for precise measurement of the activity of these enzymes toward this specific substrate.

Cytochrome P450 (CYP) Enzymes: Following hydrolysis, the liberated naproxen-d3 becomes a substrate for phase I metabolic enzymes, primarily the Cytochrome P450 superfamily. researchgate.net Studies on naproxen have identified that its O-demethylation to 6-O-desmethylnaproxen is primarily catalyzed by the CYP2C9 isoform, with minor contributions from CYP1A2 and CYP2C8. nih.gov By using this compound in systems containing these enzymes (e.g., recombinant human CYPs), researchers can confirm the involvement of these specific isoforms and investigate whether the deuterium substitution introduces any kinetic isotope effects that might alter the reaction rate, providing deeper insight into the metabolic mechanism.

Table 5: Enzymes Involved in the Sequential Metabolism of this compound

Metabolic StepSubstrateEnzyme ClassKey IsoformsProduct
1. Ester HydrolysisThis compoundEsteraseCarboxylesterases, ButyrylcholinesteraseNaproxen-d3
2. O-DemethylationNaproxen-d3Cytochrome P450CYP2C9 (major), CYP1A2, CYP2C86-O-desmethylnaproxen-d3

Deuterium Labeling for Probing Chemical and Biochemical Reaction Mechanisms

The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces a subtle yet significant change in bond strength. This alteration, while minimally affecting the compound's fundamental chemical properties, can have a profound impact on the rates of reactions involving the cleavage of the carbon-deuterium bond. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry, providing invaluable insights into reaction pathways and transition states.

Elucidation of Reaction Mechanisms Through Isotope Effects and Label Tracking

The primary utility of deuterium-labeled compounds like this compound in mechanistic studies lies in the observation of kinetic isotope effects. nih.gov When a carbon-hydrogen bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will typically slow down the reaction rate. The magnitude of this KIE can provide evidence for the proposed mechanism. For instance, in the metabolic oxidation of drugs by cytochrome P450 enzymes, a significant KIE suggests that C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on other deuterated compounds.

Furthermore, the deuterium atoms in this compound act as a tracer, allowing researchers to follow the fate of the propyl ester group during metabolic transformations. By using techniques such as mass spectrometry, the location of the deuterium label can be tracked in metabolites, providing definitive evidence of bond-breaking and bond-forming events. This is crucial for mapping out complex metabolic pathways and identifying the specific enzymes involved in the biotransformation of the naproxen prodrug.

Studies on the Stereochemical Inversion and Racemization Pathways of Naproxen and its Esters

Naproxen is a chiral drug, with the (S)-enantiomer being responsible for its therapeutic anti-inflammatory activity. The (R)-enantiomer is significantly less active and can undergo metabolic chiral inversion to the active (S)-form. The mechanism of this inversion is of considerable pharmacological interest. Studies on 2-arylpropionic acids have shown that this process can be influenced by the chemical environment. google.com

The racemization of naproxen and its esters can be promoted under certain conditions, such as in the presence of a base. google.com For instance, the racemization of (S)-profen thioesters has been shown to be influenced by the electron-withdrawing effects of substituents. The use of a deuterated compound like this compound can aid in studying the kinetics and mechanism of these racemization and inversion processes. By observing if the deuterium substitution at the propyl ester moiety influences the rate of stereochemical changes at the chiral center of the naproxen core, researchers can gain insights into the intramolecular and intermolecular steps involved in these pathways. While direct studies on the 2-propyl ester are limited, research on other naproxen esters provides a framework for understanding these transformations. researchgate.net

Contributions to Prodrug Design Principles and Evaluation in Academic Contexts

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of active pharmaceutical ingredients, such as poor solubility, instability, or gastrointestinal side effects. nih.gov Ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen are a classic example of this approach, aiming to mask the free carboxylic acid group responsible for gastric irritation. openmedicinalchemistryjournal.com

Exploration of Ester Prodrug Concepts for Modulating Physicochemical Properties

Esterification of the carboxylic acid group of naproxen to form prodrugs like rac-Naproxen 2-Propyl Ester is a common strategy to enhance its lipophilicity. ijrpr.com This increased lipophilicity can improve the drug's permeation across biological membranes. The choice of the ester promoiety allows for the fine-tuning of physicochemical properties such as solubility and the partition coefficient. researchgate.net For example, the synthesis of various alkyl esters of naproxen has demonstrated that as the alkyl chain length increases, the lipophilicity of the compound also increases. banglajol.inforesearchgate.net This modulation of physicochemical properties is a key principle in prodrug design, aiming to optimize the absorption and distribution of the parent drug. openmedicinalchemistryjournal.com

Below is a table illustrating how different ester modifications can affect the physicochemical properties of naproxen prodrugs.

CompoundMolecular Weight ( g/mol )LogP (Calculated)Notes
Naproxen230.263.18Parent Drug
Naproxen Methyl Ester244.293.65Increased lipophilicity compared to naproxen.
Naproxen Ethyl Ester258.314.01Further increase in lipophilicity with a longer alkyl chain.
rac-Naproxen 2-Propyl Ester 272.34 4.37 Demonstrates a significant increase in lipophilicity.

Note: LogP values are estimated and serve for comparative purposes.

In Vitro Stability and Conversion Studies of Ester Prodrugs in Simulated Biological Environments

A critical aspect of prodrug design is ensuring that the prodrug remains stable in certain biological compartments (e.g., the stomach) while efficiently converting to the active parent drug at the desired site of action (e.g., in the bloodstream or target tissue). nih.gov In vitro studies using simulated biological fluids are essential for evaluating the stability and conversion kinetics of ester prodrugs. These studies typically involve incubating the prodrug in solutions that mimic the pH and enzymatic conditions of different parts of the body, such as simulated gastric fluid (acidic pH) and simulated intestinal fluid or human serum (neutral pH with esterases). researchgate.net

Research on various naproxen ester prodrugs has shown that they are generally stable in acidic conditions, which is advantageous for oral administration as it minimizes the release of the parent drug in the stomach, thereby reducing the risk of local irritation. researchgate.net Conversely, these ester prodrugs tend to be hydrolyzed to naproxen in the presence of esterases found in human serum and liver homogenates. nih.govnih.gov

The table below summarizes representative data from in vitro hydrolysis studies of naproxen ester prodrugs in different media.

Prodrug TypeMediumpHHalf-life (t½)Reference
Acyloxyalkyl esters of naproxenAqueous Buffer7.4Stable researchgate.net
Acyloxyalkyl esters of naproxen80% Human Serum7.44 - 137 min researchgate.net
Naproxen-propyphenazone esterBuffer Solution1.2Stable nih.gov
Naproxen-propyphenazone esterBuffer Solution7.4Hydrolysis observed nih.gov
Naproxen-propyphenazone esterLiver Homogenates-Enzymatic hydrolysis nih.gov
Aminoacyloxyalkyl esters of naproxenAqueous Buffer5.0Moderately stable nih.gov
Aminoacyloxyalkyl esters of naproxenHuman Serum7.44 - 19 min nih.gov

These studies are fundamental to establishing the proof-of-concept for an ester prodrug strategy and for selecting candidates with the desired stability and release profile for further development. The use of this compound in such studies could provide additional insights into the enzymatic hydrolysis mechanism through kinetic isotope effect measurements, further refining our understanding of prodrug bioconversion.

Future Directions and Emerging Research Avenues for Deuterated Naproxen Esters

Development of Advanced Spectroscopic Techniques for Deuterated Metabolite Identification

The identification and quantification of metabolites are crucial for understanding the fate of a drug or probe molecule in a biological system. For deuterated compounds, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools. Future developments in these areas are set to enhance the precision and depth of metabolite analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone for metabolite identification. The presence of deuterium (B1214612) atoms in a molecule like rac-Naproxen 2-Propyl Ester-d3 creates a distinct mass shift, allowing its metabolites to be easily distinguished from their endogenous, non-deuterated counterparts. Advanced techniques such as hydrogen/deuterium (H/D) exchange MS can further aid in structural elucidation by identifying the number of labile hydrogens in a metabolite, providing clues to its functional groups like -OH, -COOH, or -NH. acs.org The use of deuterated compounds as internal standards in quantitative MS is a well-established practice that significantly improves accuracy and precision by correcting for variations in sample preparation and instrument response. clearsynth.comwisdomlib.org Future research will likely focus on developing more sensitive MS methods to detect low-abundance metabolites and utilizing novel ionization techniques to minimize fragmentation and preserve structural information. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a complementary and non-destructive method for structural analysis. While ¹H NMR is used to observe protons, the substitution of a proton with a deuteron (B1233211) results in the disappearance of a signal in the ¹H spectrum, confirming the site of deuteration. studymind.co.uk More directly, ²H NMR (deuterium NMR) can be used to observe the deuterium nucleus itself, verifying the effectiveness of the labeling process. wikipedia.org For highly deuterated compounds, ²H NMR can be a more effective tool for structure verification and enrichment determination than conventional ¹H NMR. sigmaaldrich.com The primary limitation of ²H NMR is its lower sensitivity. sigmaaldrich.com Future advancements may involve the development of higher-field magnets and cryogenically cooled probes to enhance the sensitivity of ²H NMR, making it more practical for analyzing low-concentration metabolites. Combining data from both LC-MS and NMR provides a powerful, integrated approach for unambiguous metabolite identification. wiley.com

TechniquePrinciple of Deuterium DetectionPrimary ApplicationAdvantagesFuture Developments
Mass Spectrometry (MS)Detects the mass shift caused by deuterium atoms.Quantification and identification of metabolites. isotope.comHigh sensitivity, ideal for use as internal standards, corrects for matrix effects. clearsynth.comtexilajournal.comImproved ionization efficiency, enhanced sensitivity for low-abundance metabolites. mdpi.com
NMR SpectroscopyAbsence of a signal in ¹H NMR or direct detection in ²H NMR. studymind.co.ukwikipedia.orgStructural verification and site-specific confirmation of deuteration.Non-destructive, provides detailed structural information on molecular connectivity. diagnosticsworldnews.comHigher field magnets, cryoprobe technology to increase sensitivity of ²H NMR.

Exploration of Chemoenzymatic and Biocatalytic Routes for Stereospecific Deuterated Naproxen (B1676952) Esters

While this compound is a racemic mixture, the biological activity of naproxen resides almost exclusively in the (S)-enantiomer. The synthesis of enantiomerically pure (stereospecific) deuterated naproxen esters is a significant challenge. Chemical synthesis often requires multi-step processes with chiral auxiliaries. nih.gov Chemoenzymatic and biocatalytic methods offer milder, more efficient, and highly selective alternatives.

Enzymes, as natural catalysts, can perform reactions with exceptional levels of stereo-, regio-, and enantioselectivity. researchgate.net Research in this area focuses on two main strategies:

Stereoselective Deuteration: This involves using enzymes that can specifically introduce deuterium at a target site in a stereocontrolled manner. For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes have been repurposed to install deuterium atoms at the α-carbon of amino acids and their esters with high stereoselectivity, using inexpensive deuterium oxide (D₂O) as the deuterium source. nih.govnih.gov Similar enzymatic systems could potentially be developed or engineered to directly deuterate a naproxen precursor stereoselectively.

Kinetic Resolution: This approach uses an enzyme, typically an esterase or lipase, to selectively react with one enantiomer of a racemic mixture. For example, an esterase could be used to selectively hydrolyze the (R)- or (S)-enantiomer of this compound, allowing the unreacted, enantiomerically enriched ester to be separated from the hydrolyzed acid. researchgate.net This method is widely used for producing enantiopure pharmaceuticals.

Future exploration will involve screening for novel enzymes from diverse microbial sources (metagenomics) and engineering known enzymes (protein engineering) to enhance their activity, stability, and selectivity for naproxen ester substrates. researchgate.net

Biocatalytic StrategyDescriptionKey Enzyme ClassesAdvantages
Stereoselective DeuterationDirect, stereospecific incorporation of deuterium into a prochiral substrate.PLP-dependent enzymes (e.g., transaminases), oxidoreductases. researchgate.netHigh stereoselectivity, mild reaction conditions, uses D₂O as deuterium source. nih.gov
Enzymatic Kinetic ResolutionSelective transformation of one enantiomer in a racemic mixture, allowing for separation.Lipases, Esterases. researchgate.netBroad substrate scope, high enantioselectivity, operational simplicity.

Application of Computational Chemistry and Molecular Modeling for Predicting Esterase Activity and Metabolic Fates

Computational chemistry and molecular modeling are indispensable tools for predicting how a molecule like this compound will interact with enzymes and how it will be metabolized. These in silico methods can significantly reduce the time and cost of experimental studies.

Predicting Esterase Activity: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Researchers can build a 3D model of an esterase enzyme and "dock" the (R)- and (S)-enantiomers of Naproxen 2-Propyl Ester-d3 into its active site. researchgate.net The results can predict which enantiomer binds more favorably, providing insights into the enzyme's stereoselectivity. researchgate.net These calculations can guide the selection of the most promising enzymes for experimental kinetic resolution studies. banglajol.info

Predicting Metabolic Fates: The metabolism of naproxen itself involves pathways such as O-demethylation by cytochrome P450 (CYP) enzymes and glucuronidation. scialert.net When dealing with a deuterated analog, a key consideration is the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is broken more slowly by enzymes. juniperpublishers.com This can alter the metabolic profile of the drug. Molecular modeling can be used to calculate the energies of naproxen and its potential metabolites, predicting their relative stability and solubility. scialert.netscialert.net Furthermore, computational models can help predict "metabolic switching," a phenomenon where the slowing of one metabolic pathway due to deuteration causes the drug to be metabolized through alternative routes, potentially leading to different metabolite profiles. nih.gov Understanding these potential shifts is critical in the development of deuterated drugs. juniperpublishers.comnih.gov

Computational MethodApplication for Deuterated Naproxen EstersPredicted Outcome
Molecular DockingSimulating the binding of (R)- and (S)-naproxen esters into the active site of esterase enzymes. researchgate.netnih.govEnzyme stereoselectivity; prediction of suitable biocatalysts for kinetic resolution.
Quantum Mechanics (e.g., DFT)Calculating molecular properties like electrostatic potential and bond energies. scialert.netscialert.netReactivity at different sites; prediction of metabolic "hotspots."
Pharmacokinetic ModelingSimulating the absorption, distribution, metabolism, and excretion (ADME) profile. nih.govPrediction of metabolic switching, changes in half-life due to the kinetic isotope effect. nih.gov

Novel Research Applications of Deuterated Naproxen Esters in Analytical Chemistry and Chemical Biology Method Development

Beyond its potential role in drug development, this compound and related compounds serve as valuable tools for developing and validating new methods in analytical chemistry and for probing biological systems in chemical biology.

Analytical Chemistry: The primary application in this field is as an internal standard for quantitative bioanalysis. clearsynth.com When measuring the concentration of non-deuterated naproxen or its esters in complex biological samples like plasma or tissue, adding a known amount of the deuterated analog allows for highly accurate quantification via LC-MS. scispace.com The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, but is distinguished by its mass, enabling it to correct for variations throughout the analytical process. texilajournal.com This makes deuterated standards the "gold standard" for robust method development and validation in pharmacokinetics. mdpi.com

Chemical Biology: In chemical biology, stable isotope-labeled compounds are used as probes to study biological processes. diagnosticsworldnews.comsymeres.com Deuterated naproxen esters can be used to:

Study Enzyme Mechanisms: By comparing the rate of enzymatic hydrolysis of a deuterated ester versus its non-deuterated counterpart, researchers can measure the kinetic isotope effect (KIE). This provides valuable information about the rate-limiting step of the enzymatic reaction, helping to elucidate the catalytic mechanism of esterases. symeres.com

Metabolite Tracing: In metabolomics studies, deuterated compounds act as tracers. isotope.com By introducing a deuterated naproxen ester to a cellular or in vivo system, researchers can track the appearance of deuterated metabolites over time using MS, mapping the specific metabolic pathways involved in its transformation without interference from endogenous molecules. musechem.com

Develop Quantitative Assays: These molecules are essential for creating and validating new quantitative proteomics or metabolomics workflows, where precise measurement is key. diagnosticsworldnews.commoravek.com

FieldApplicationPurpose and Significance
Analytical ChemistryInternal Standard for LC-MSImproves accuracy and precision of quantification in pharmacokinetic and bioanalytical studies by correcting for matrix effects and analytical variability. clearsynth.comscispace.com
Chemical BiologyEnzyme Kinetic StudiesUsed to determine the kinetic isotope effect (KIE), providing insight into the mechanisms of esterase enzymes. symeres.com
Metabolic Pathway TracingActs as a stable isotope tracer to identify and map the metabolic fate of naproxen esters in complex biological systems. diagnosticsworldnews.commusechem.com

Q & A

Q. How can advanced separation technologies improve the purification of this compound from complex reaction mixtures?

  • Methodological Answer: Employ centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography for high-resolution separation. Optimize solvent systems using Hansen solubility parameters. Compare purity outcomes with traditional silica gel chromatography using ANOVA to assess significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.